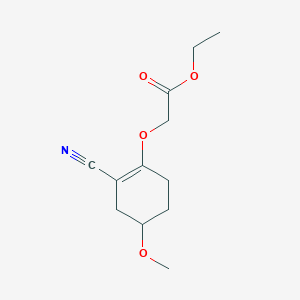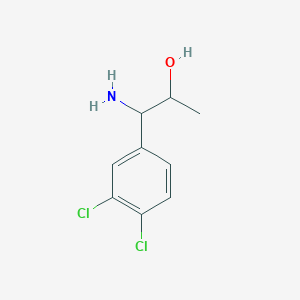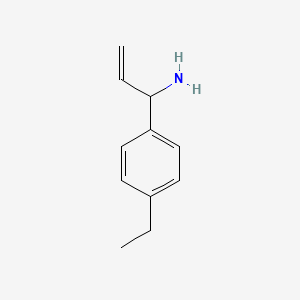
Ethyl 2-((2-cyano-4-methoxycyclohex-1-EN-1-YL)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate is an organic compound with the molecular formula C12H17NO4. This compound is characterized by the presence of a cyano group, a methoxy group, and a cyclohexene ring, making it a versatile intermediate in organic synthesis. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of ethyl cyanoacetate with 4-methoxycyclohexanone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the cyano group, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium tert-butoxide as bases, and the reaction is typically carried out in anhydrous ethanol or tetrahydrofuran as solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Palladium on carbon in hydrogen atmosphere or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone or ammonia in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate involves its interaction with various molecular targets, depending on the specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
4-Methoxycyclohexanone: A precursor in the synthesis of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate.
Methyl 2-cyano-3-methoxyacrylate: Another cyano-containing ester with similar reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both a cyano group and a methoxy group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
ethyl 2-(2-cyano-4-methoxycyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C12H17NO4/c1-3-16-12(14)8-17-11-5-4-10(15-2)6-9(11)7-13/h10H,3-6,8H2,1-2H3 |
Clé InChI |
BSUBWSGHGONBAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(CC(CC1)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)


![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)




![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)


